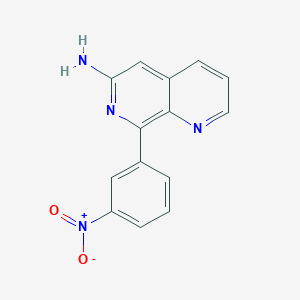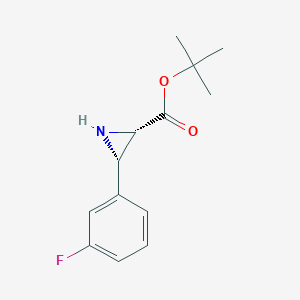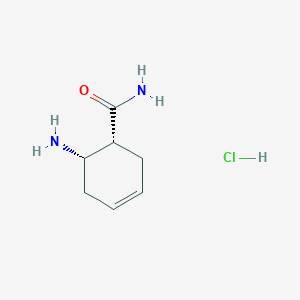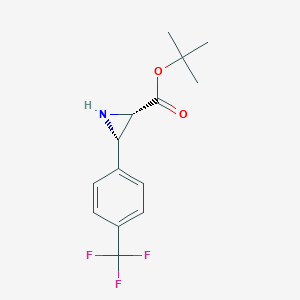
8-(3-硝基苯基)-1,7-萘啶-6-胺
描述
8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine, also known as NPNA, is an important organic compound used in a variety of scientific research applications. It is a member of the naphthyridine family of compounds and is characterized by its unique structure and properties. The compound is synthesized through a multi-step process involving the condensation of nitrobenzene, acetic anhydride, and 1,7-naphthyridine in aqueous solution. NPNA is widely used in laboratory experiments due to its unique properties, which make it an ideal reagent for a variety of biochemical and physiological studies.
科学研究应用
化学反应与合成
8-(3-硝基苯基)-1,7-萘啶-6-胺参与各种化学反应和合成过程。Woźniak、Grzegożek 和 Suryło (1997) 的一项研究探索了使用高锰酸钾的液态甲胺溶液对 3-硝基-1,8-萘啶进行胺化,从而形成 4-甲基氨基取代的硝基化合物。此过程受试剂的前沿分子轨道的相互作用控制(Woźniak, Grzegożek, & Suryło, 1997)。
同一位作者在 1983 年的另一项研究描述了使用液氨和高锰酸钾将各种 3-硝基-2-X-1,8-萘啶成功胺化为相应的 4-氨基-3-硝基-2-X-萘啶(Woźniak, Plas, & Veldhuizen, 1983)。
晶体结构和氢键
2010 年,Jin 等人的一项研究集中于 5,7-二甲基-1,8-萘啶-2-胺与酸性化合物之间的氢键。他们用各种酸制备了多组分晶体,并通过 X 射线衍射对其进行了表征。这项研究为理解弱氢键和强氢键在晶体堆积中的作用做出了重大贡献(Jin 等人,2010)。
新型化合物的合成
2006 年的一项研究重点关注合成 5-甲基-2-(3-甲氧基苯基)-1,8-萘啶和 6-甲基-2-(3-甲氧基苯基)-1,8-萘啶的衍生物,它们显示出有效的细胞毒性。该研究还尝试向这些化合物中引入溴基团,但遇到了挑战(林昭蓉,2006)。
抗菌活性
2018 年,Bhasker 等人合成了新型 1-[3-(1,8-萘啶-2-基)苯基]-3-芳基脲衍生物,并评估了它们的抗菌活性。他们发现这些化合物对细菌细胞生长具有抑制作用(Bhasker 等人,2018)。
作用机制
Target of Action
The primary targets of 8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine are the cAMP-specific 3’,5’-cyclic phosphodiesterase 4A, 4B, and 4D . These enzymes play a crucial role in cellular signal transduction by degrading the second messenger cAMP, which is involved in a variety of physiological responses.
属性
IUPAC Name |
8-(3-nitrophenyl)-1,7-naphthyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-12-8-10-4-2-6-16-13(10)14(17-12)9-3-1-5-11(7-9)18(19)20/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEROEWFWSVQFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)N)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)
![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)

![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)
![Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)
![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)

![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)

![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)